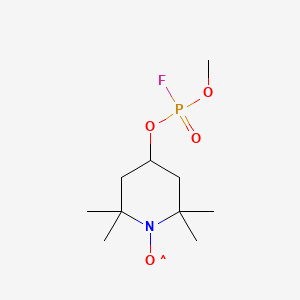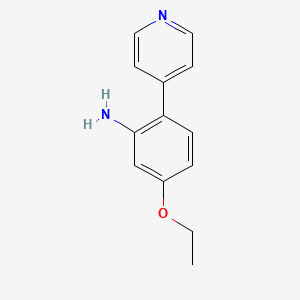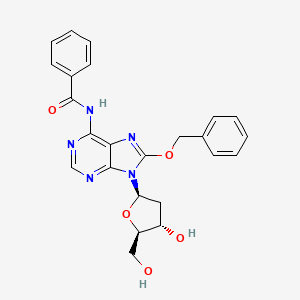
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Vue d'ensemble
Description
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is a synthetic nucleoside analog. It is primarily used as a reagent in the synthesis of modified nucleosides, which are incorporated into oligomeric DNA. This compound is significant in the field of nucleic acid chemistry due to its role in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves a multi-step synthetic route. The primary steps include:
The reaction conditions typically involve the use of benzoyl chloride and benzyloxyacetyl chloride as reagents, with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various modified nucleosides, which are valuable intermediates in the synthesis of nucleic acid analogs and other biologically active compounds .
Applications De Recherche Scientifique
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides, which are essential for studying nucleic acid structure and function.
Biology: Incorporated into DNA to study the effects of specific modifications on DNA replication, transcription, and repair.
Industry: Used in the production of oligonucleotides for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves its incorporation into DNA, where it can affect the structure and function of the nucleic acid. The benzoyl and benzyloxy groups can influence the hydrogen bonding and base-pairing properties of the nucleoside, potentially altering the stability and reactivity of the DNA molecule. This can impact various molecular pathways, including DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Benzoyl-2’-deoxyadenosine: Lacks the benzyloxy group at the 8-position.
8-Benzyloxy-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.
2’-Deoxyadenosine: The parent compound without any modifications.
Uniqueness
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is unique due to the presence of both benzoyl and benzyloxy groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in nucleic acid research .
Propriétés
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZVFLCUBMPSI-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




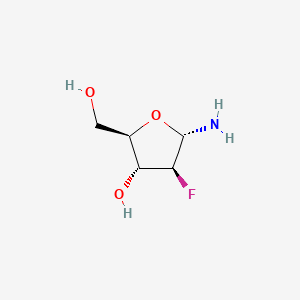
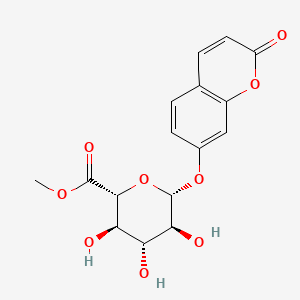


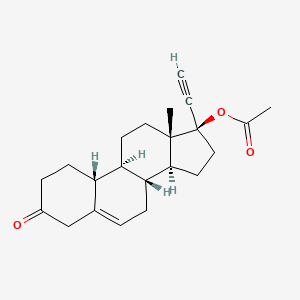

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
